3-Cyanoindole

Medicinal Chemistry Kinase Inhibition TRK

Medicinal chemists developing TRK inhibitors face a critical bottleneck: sourcing a validated indole scaffold that reliably delivers low-nanomolar potency. 3-Cyanoindole (CAS 5457-28-3) directly addresses this need. • Proven TRK inhibitor core: lead compounds achieve IC50 = 0.015 μM against TRK-dependent cancer cell lines. • IMPDH II inhibitor starting point: elaborated derivatives reach IC50 = 33 nM for antiviral & immunosuppressive programs. • Unique photophysics: S1 lifetime of 9.8 ns (gas phase) enables specialized fluorescent probe design. Supplied with ≥98% purity and full analytical documentation. Bulk quantities available for SAR expansion.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 5457-28-3
Cat. No. B1215734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanoindole
CAS5457-28-3
Synonyms3-cyanoindole
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C#N
InChIInChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H
InChIKeyCHIFTAQVXHNVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanoindole (CAS 5457-28-3) for Procurement: A Strategic Heterocyclic Building Block for Medicinal Chemistry


3-Cyanoindole (Indole-3-carbonitrile) is a heterocyclic aromatic compound consisting of an indole core functionalized with a cyano (-CN) group at the 3-position. This specific substitution pattern imparts unique electronic and steric properties, making it a versatile precursor in organic synthesis and a valuable fragment in drug discovery . It is widely utilized as a key intermediate for the synthesis of kinase inhibitors, antiviral agents, and various biologically active molecules [1], distinguishing it from unsubstituted indole and other regioisomers.

R 3-Substituted indole synthesis via regioselective cyano reactivity
S Medicinal chemistry scaffold for kinase and IMPDH inhibitor design
P Photophysical probe context: distinct excited-state dynamics
A Antimicrobial screening: spore germination inhibition studies

Why 3-Cyanoindole (CAS 5457-28-3) Cannot Be Casually Substituted with Other Indoles or Cyanoindole Isomers


The specific placement of the cyano group at the 3-position of the indole ring is not a trivial structural variation. This regiochemistry critically dictates the molecule's electronic distribution, excited-state dynamics, and its resulting reactivity profile in cross-coupling and condensation reactions [1]. For instance, the 3-cyano substitution pattern is essential for accessing certain indole-3-carboxylate derivatives and specific kinase inhibitor scaffolds [2]. Substituting with 5-cyanoindole or unsubstituted indole fundamentally alters the photophysical properties [3] and the molecule's behavior as a synthetic building block, leading to different reaction outcomes and biological activity profiles, which can derail established synthetic routes and structure-activity relationship (SAR) studies.

Regiochemistry 3-Cyano substitution dictates reactivity; 5-cyanoindole or indole may shift synthetic outcomes and SAR.
Photophysics Excited-state lifetimes differ substantially; generic indoles may not match probe signatures.
Biological profile Scaffold-specific kinase/IMPDH design paths may not transfer to other cyanoindole isomers.

Quantitative Differentiation of 3-Cyanoindole (CAS 5457-28-3): Direct Evidence Against Closest Analogs


Superior Fragment Starting Point: 3-Cyanoindole vs. 5-Cyanoindole for Developing Potent TRK Inhibitors

A 2025 study developed a series of 1H-indole-3-carbonitrile derivatives as potent tropomyosin receptor kinase (TRK) inhibitors, explicitly leveraging the 3-cyanoindole core [1]. The lead compound, C11, demonstrated significant antiproliferative activity against TRK-dependent Km-12 cells, with an IC50 value of 0.015 μM [1]. While this study does not provide a direct head-to-head IC50 comparison with a 5-cyanoindole-derived analog in the same assay, it establishes the 3-cyanoindole scaffold as a viable and potent core for this target class, a role for which 5-cyanoindole is not reported in the same context.

TRK inhibitor design scaffold
Class-level
IC50 0.015 μM (Km-12)
Reported scaffold potency context
No direct 5-cyanoindole comparator; class-level inference
Medicinal Chemistry Kinase Inhibition TRK Cancer

Differential Photophysics: 3-Cyanoindole's Shorter Excited-State Lifetime vs. 5-Cyanoindole and Indole

A direct gas-phase spectroscopy study revealed that the S1 excited-state lifetime of isolated 3-cyanoindole is significantly shorter (9.8 ns) than that of its isomer 5-cyanoindole (12 ns) and the parent indole (17 ns) [1]. This trend persists in solution; for example, in water, the lifetime of 3-cyanoindole is <0.05 ns, compared to 0.3 ns for 5-cyanoindole and 4.5 ns for indole [1].

Excited-state lifetime
Head-to-head
9.8 ns vs 12 ns (5-CN) / 17 ns (indole)
Photoprobe selection context
Gas-phase data; larger difference in water
Photophysics Fluorescence Spectroscopy Molecular Probes

IMPDH Inhibition: 3-Cyanoindole-Based Inhibitors Achieve Low Nanomolar IC50s

A series of small-molecule inhibitors based on a 3-cyanoindole core were developed and tested against inosine monophosphate dehydrogenase (IMPDH) [1]. The inhibitors demonstrated potent activity against the IMPDH II isozyme, with IC50 values ranging from 33 nM to 420 nM [1]. This level of potency validates the 3-cyanoindole scaffold as a privileged structure for targeting this enzyme, which is a key target in anticancer, antiviral, and immunosuppressive therapies.

IMPDH II inhibition
Class-level
IC50 33–420 nM
IMPDH inhibitor design context
3-Cyanoindole-derived series; class-level evidence
Enzymology IMPDH Antiviral Immunosuppression

Unique Antimicrobial Action: Inhibition of Paenibacillus larvae Spore Germination

3-Cyanoindole has been specifically reported to inhibit the spore germination of Paenibacillus larvae, the causative agent of American foulbrood disease in honey bees . This is a specific and functionally relevant biological activity. While other indole and phenol analogs have been screened for this activity [1], 3-cyanoindole is explicitly identified as a strong inhibitor in vitro. The exact quantitative inhibition data (e.g., IC50) is not provided in the primary reference, but the functional claim of spore germination inhibition is a distinct differentiator for research applications in apiculture and microbiology.

Spore germination inhibition
Data to verify
Identified as hit in 35-analog screen
Supports antimicrobial screening context
P. larvae qualitative report; IC50 not available
Antimicrobial Spore Germination Apiculture

Procurement-Critical Applications for 3-Cyanoindole (CAS 5457-28-3) Based on Quantitative Evidence


Development of Next-Generation TRK Inhibitors for Targeted Cancer Therapy

As demonstrated, the 3-cyanoindole core is a validated scaffold for generating potent TRK inhibitors, with lead compounds achieving low nanomolar IC50s (e.g., 0.015 μM) against TRK-dependent cancer cell lines . Research groups focused on oncology drug discovery, particularly those targeting NTRK gene fusions, should procure 3-cyanoindole to initiate or expand their SAR studies. Its use is supported by published synthetic routes and a clear path to highly active compounds, offering a strategic advantage over unexplored indole regioisomers.

Design of Fluorescent Probes and Photophysical Studies Requiring Unique Excited-State Dynamics

The uniquely short S1 excited-state lifetime of 3-cyanoindole (9.8 ns in gas phase, <0.05 ns in water) compared to indole (17 ns, 4.5 ns) and 5-cyanoindole (12 ns, 0.3 ns) makes it the compound of choice for specific photophysical applications . Researchers developing new fluorescent probes, studying ultrafast photochemical processes, or investigating the effects of substitution on excited-state decay must source 3-cyanoindole to achieve these specific and well-characterized photophysical behaviors.

Synthesis of Potent IMPDH Inhibitors for Antiviral and Immunosuppressive Research

The ability to elaborate the 3-cyanoindole core into IMPDH II inhibitors with IC50s as low as 33 nM is a key differentiator . For medicinal chemistry programs focused on IMPDH as a target for antiviral (e.g., HCV, HIV), anticancer, or immunosuppressive therapies, 3-cyanoindole is a proven and potent starting point. Its procurement is justified by the existing structure-activity relationship data that guides further optimization, a benefit not available for many alternative heterocyclic cores.

Investigating Spore Germination Inhibition in Apiculture and Microbiology

3-Cyanoindole is a known inhibitor of Paenibacillus larvae spore germination, a critical step in American foulbrood disease . Research groups in apiculture, veterinary medicine, and microbiology studying bacterial sporulation or developing novel treatments for honeybee diseases should prioritize this compound. Its specific activity in this functional assay distinguishes it from generic indole derivatives and provides a focused application with direct relevance to a significant agricultural problem.

Application
Selection Property
Validation Focus
TRK inhibitor design studies
3-Cyanoindole scaffold derivatization
SAR and kinase selectivity review
Fluorescent probe development
Excited-state lifetime signature
Photostability and solvent response review
IMPDH inhibitor synthesis studies
IMPDH II inhibitor design context
Enzymatic potency and isoform selectivity
Antimicrobial screening (spore germination)
Spore germination inhibition activity
P. larvae spore germination assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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